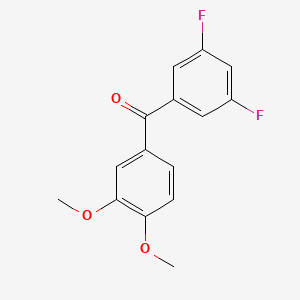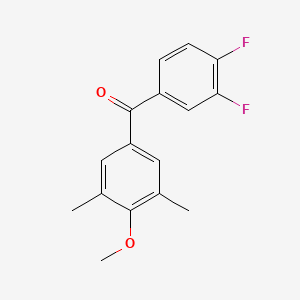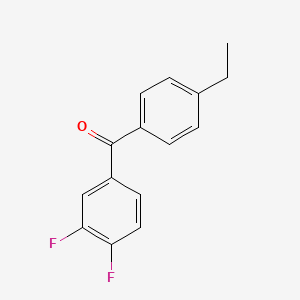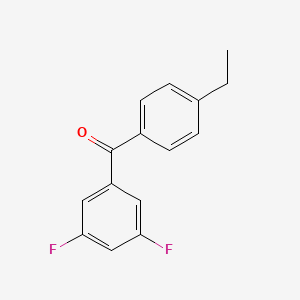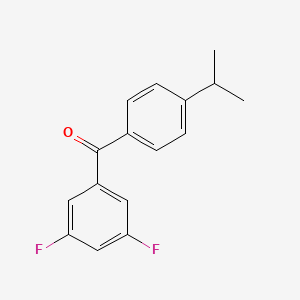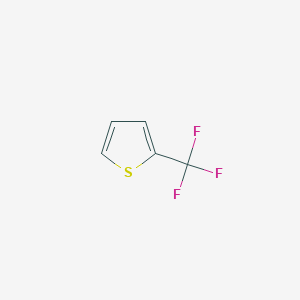
2-(Trifluoromethyl)thiophene
Vue d'ensemble
Description
2-(Trifluoromethyl)thiophene is a heterocyclic trifluoromethyl ketone . It plays a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
The synthesis of thiophene derivatives has been highlighted in recent literature . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of this compound is a five-membered ring made up of one sulfur as a heteroatom .Chemical Reactions Analysis
The chemical reactions of this compound involve its asymmetric reduction to alcohols with moderate enantioselectivities .Physical And Chemical Properties Analysis
The physical properties of this compound include a boiling point of 95°C . The thermophysical properties of three members of the thiophene family (thiophene, 2-methylthiophene, and 2,5-dimethylthiophene) at atmospheric pressure in a wide temperature range have been studied .Applications De Recherche Scientifique
Electronic and Optoelectronic Applications
2-(Trifluoromethyl)thiophene and its derivatives are widely recognized in the field of electronic and optoelectronic devices. The thiophene-based materials, due to their semiconducting and fluorescent properties, play a significant role in the fabrication of such devices. They are particularly notable for their application in the selective detection of biopolymers (Barbarella, Melucci, & Sotgiu, 2005). Moreover, they have shown potential in the development of polymer solar cells, with certain derivatives demonstrating promising power conversion efficiency (PCE) (Wang, Fan, & Zhu, 2018).
Photophysical and Photochemical Properties
Thiophene derivatives, including those with trifluoromethyl groups, have been studied for their photophysical and photochemical properties. For instance, the photolysis of bis(trifluoromethyl)thiophenes has been investigated to understand their behavior under light exposure, yielding valuable insights into their structural and reactive properties (Kobayashi, Kawada, Ando, & Kumadaki, 1984).
Synthesis and Chemical Reactivity
The synthesis and reactivity of thiophene compounds, including those with trifluoromethyl groups, have been extensively studied. These compounds are known for their versatile reactions with various electrophiles, leading to the formation of novel thiophenium and thiafulvenium species (Spera & Harman, 1999). Additionally, the synthesis of conjugated polymers based on trifluoromethylated thieno[3,4-b]thiophene-2-ethyl carboxylate has been explored, showing significant effects on the optical and electrochemical properties of these polymers (Deng, Wu, Cao, Zhang, Sun, & Marder, 2013).
Mécanisme D'action
Target of Action
It is known that thiophene derivatives are widely used in various fields due to their diverse properties . For instance, they are used as soluble semiconductors , polymers , blue light emitting materials , and liquid crystals . Some of them represent potent selective class II histone deacetylase (HDAC) inhibitors , agonists of sphingosine-1-phosphate (S1P) receptors , and some reveal fungicidal properties , anti-inflammatory, and immunoregulatory activity .
Mode of Action
It is known that thiophene derivatives can interact with various targets to exert their effects . For example, some thiophene derivatives can inhibit histone deacetylase (HDAC), which plays a crucial role in regulating gene expression . Others can act as agonists of sphingosine-1-phosphate (S1P) receptors, which are involved in a variety of cellular processes .
Biochemical Pathways
For instance, HDAC inhibitors can alter gene expression by changing the acetylation status of histones . S1P receptor agonists can influence cellular processes such as cell growth and survival, lymphocyte trafficking, and cytokine and chemokine production .
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
For instance, HDAC inhibitors can lead to increased acetylation of histones, resulting in changes in gene expression . S1P receptor agonists can influence a variety of cellular processes .
Action Environment
It is known that environmental factors can significantly impact the action of chemical compounds . For instance, the Suzuki–Miyaura coupling reaction, which is used in the synthesis of various organoboron compounds, is known to be influenced by various environmental factors .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(trifluoromethyl)thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3S/c6-5(7,8)4-2-1-3-9-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKGYFHXXFBKLNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20375348 | |
| Record name | 2-(Trifluoromethyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
86093-76-7 | |
| Record name | 2-(Trifluoromethyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 2-(trifluoromethyl)thiophene a significant moiety in the development of these HDM2-p53 inhibitors?
A: Research highlighted the importance of optimizing the interaction between potential inhibitors and the Trp23 residue of HDM2. The study found that incorporating this compound as a substituent on the piperidine ring significantly enhanced this interaction. [] This enhancement is likely due to favorable interactions between the electron-rich thiophene ring and the aromatic side chain of Trp23, potentially through pi-stacking or other van der Waals forces. The trifluoromethyl group, being highly electronegative, could further contribute by influencing the electronic properties of the thiophene ring and potentially forming favorable electrostatic interactions with the protein.
Q2: Did the incorporation of this compound translate to improved inhibitor activity?
A: Yes, the introduction of this compound was instrumental in developing potent inhibitors of the HDM2-p53 interaction. [] While the paper does not detail specific binding affinities, it states that these novel inhibitors, exemplified by compound 21, demonstrated significant antitumor activity. The paper highlights the achievement of tumor regression in several human cancer xenograft models in mice, indicating the successful translation of in vitro potency to in vivo efficacy.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




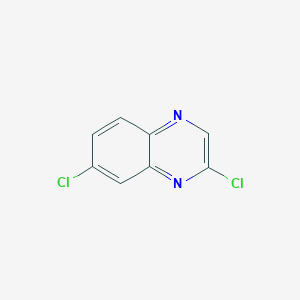



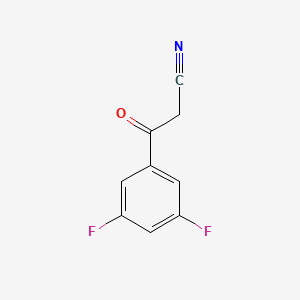
![2',4'-Difluoro-[1,1'-biphenyl]-3-amine](/img/structure/B1302712.png)

